Metomidate

Descripción general

Descripción

Metomidate es un compuesto imidazol no barbitúrico que fue descubierto por Janssen Pharmaceutica en 1965. Se utiliza principalmente como un fármaco sedante-hipnótico en Europa para fines humanos y veterinarios. This compound también se utiliza en imágenes médicas, particularmente en tomografía por emisión de positrones (PET) para detectar tumores de origen adrenocortical .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Metomidate puede sintetizarse a través de un proceso quimioenzimático. Un método involucra la alquilación regioselectiva del 1H-imidazol-5-carboxilato de metilo utilizando la reacción de Mitsunobu. Este proceso une dos fragmentos: (S)-1-(4-yodofenil)etanol y 1H-imidazol-5-carboxilato de metilo, con inversión de configuración . Otro enfoque involucra la síntesis de this compound estanilado como un precursor para radiohalogenaciones, que es útil para crear radiofármacos .

Métodos de producción industrial: La producción industrial de this compound generalmente involucra la síntesis de sus precursores seguida de una alquilación regioselectiva. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Metomidate sufre varias reacciones químicas, incluyendo sustitución nucleofílica y halogenación electrófila. También está involucrado en la formación de compuestos radiactivos para imágenes médicas .

Reactivos y condiciones comunes:

Sustitución nucleofílica: Utiliza 1H-imidazol-5-carboxilato de metilo y (S)-1-(4-yodofenil)etanol.

Halogenación electrófila: Implica el uso de yodo u otros halógenos para crear derivados radiactivos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados estanilados e yodados de this compound, que se utilizan en aplicaciones radiofarmacéuticas .

Aplicaciones Científicas De Investigación

Metomidate tiene varias aplicaciones de investigación científica:

Imágenes médicas: Se utiliza en tomografías PET para detectar tumores adrenocorticales.

Estudios farmacológicos: Investigado por sus propiedades sedantes-hipnóticas y sus efectos en el sistema nervioso central.

Radiofármacos: Se utiliza en la síntesis de compuestos radiactivos para imágenes diagnósticas.

Mecanismo De Acción

Metomidate ejerce sus efectos al actuar como un modulador alostérico positivo en el receptor de ácido gamma-aminobutírico tipo A (GABA A). Esto aumenta los efectos inhibitorios del ácido gamma-aminobutírico, lo que lleva a la sedación e hipnosis. Además, this compound inhibe la enzima 11-beta-hidroxilasa, que está involucrada en la síntesis de cortisol .

Compuestos similares:

Etomidate: Otro anestésico basado en imidazol con propiedades sedantes-hipnóticas similares.

Etomidate Metoxicarbonilo: Un análogo de etomidate con una duración de acción más corta y un metabolismo rápido.

This compound Ciclopropil-Metoxicarbonilo: Otro análogo con alta potencia hipnótica y duración de acción intermedia.

Singularidad: this compound es único en su unión específica a las enzimas CYP11B en la corteza suprarrenal, lo que lo hace altamente efectivo para la obtención de imágenes de tumores adrenocorticales. Su capacidad de ser marcado radiactivamente también lo diferencia de otros fármacos sedantes-hipnóticos .

Comparación Con Compuestos Similares

Etomidate: Another imidazole-based anesthetic with similar sedative-hypnotic properties.

Methoxycarbonyl Etomidate: An analog of etomidate with a shorter duration of action and rapid metabolism.

Cyclopropyl-Methoxycarbonyl Metomidate: Another analog with high hypnotic potency and intermediate duration of action.

Uniqueness: this compound is unique in its specific binding to CYP11B enzymes in the adrenal cortex, making it highly effective for imaging adrenocortical tumors. Its ability to be radiolabeled also sets it apart from other sedative-hypnotic drugs .

Actividad Biológica

Metomidate is a synthetic imidazole derivative primarily used as an anesthetic agent and for diagnostic imaging of adrenal disorders. Its biological activity is largely attributed to its potent inhibition of cytochrome P450 enzymes, particularly CYP11B1 and CYP11B2, which are critical in the biosynthesis of adrenal hormones such as cortisol and aldosterone. This characteristic makes this compound a valuable tool in both clinical and research settings.

This compound acts as a selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). By inhibiting these enzymes, this compound effectively reduces the production of cortisol and aldosterone, leading to potential therapeutic effects in conditions like hyperaldosteronism.

Enzyme Inhibition

- CYP11B1 : Involved in cortisol synthesis.

- CYP11B2 : Responsible for aldosterone production.

The selectivity of this compound for these enzymes has been leveraged in various imaging studies to assess adrenal gland function and pathology.

Diagnostic Imaging

This compound is utilized in positron emission tomography (PET) imaging, specifically labeled with carbon-11 () or fluorine-18 (), to visualize adrenal tumors and assess conditions like primary aldosteronism (PA).

Key Studies

- PET Imaging Efficacy : A study demonstrated that -metomidate PET correctly identified 42 out of 47 histologically proven adrenocortical tumors, achieving an 89% sensitivity .

- Comparative Studies : Research comparing -metomidate PET to adrenal vein sampling (AVS) showed that this compound PET had accuracies of 72.7% for predicting biochemical success after surgery, compared to 63.6% for AVS .

- Case Studies : In a case involving bilateral primary aldosteronism, -metomidate PET-CT revealed significant uptake in adrenal nodules, guiding surgical intervention .

Anesthetic Use

This compound has also been studied as an injectable anesthetic agent. Research indicated that it provides superior anesthesia compared to traditional agents like pentobarbitone in murine models .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of this compound indicates rapid distribution and metabolism, which is crucial for its application in both imaging and anesthesia. The compound's lipophilicity allows it to cross biological membranes efficiently, facilitating its rapid action.

Case Study Data Table

| Case Study | Patient Condition | Imaging Method | Outcome |

|---|---|---|---|

| Case 1 | Primary Aldosteronism | -metomidate PET-CT | Successful identification of adrenal adenoma |

| Case 2 | Adrenocortical Carcinoma | -fluoroethyl-etomidate | Visualization of metastatic lesions |

| Case 3 | Treatment-resistant Hypertension | -metomidate PET-CT | Guided surgical intervention with positive outcome |

Propiedades

IUPAC Name |

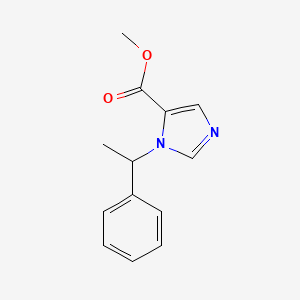

methyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZEKYDSVTYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048411 | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5377-20-8 | |

| Record name | Metomidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5377-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metomidate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate), and what is its primary mechanism of action?

A1: Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (this compound) is a short-acting hypnotic drug belonging to the imidazole class. It exerts its effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) within the central nervous system. []

Q2: How does this compound's interaction with the GABAergic system lead to its observed hypnotic effects?

A2: this compound acts as a positive allosteric modulator of the GABAA receptor, a ligand-gated chloride channel. By binding to a specific site on the receptor distinct from the GABA binding site, this compound increases the receptor's affinity for GABA and enhances the effects of GABA binding. This leads to increased chloride ion influx into neurons, hyperpolarization, and ultimately, a reduction in neuronal excitability. This suppression of neuronal activity manifests as the hypnotic effects observed with this compound administration. [, ]

Q3: What is a notable downstream effect of this compound on adrenal function?

A3: this compound is known to inhibit cortisol synthesis in the adrenal cortex by acting on the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This inhibition can lead to cortisol deficiency, which has important implications for its use in certain clinical settings. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H14N2O2, and its molecular weight is 230.26 g/mol. []

Q5: Are there specific spectroscopic techniques used to characterize this compound?

A5: Yes, third-derivative spectrophotometry is a validated analytical method used for the determination of this compound in aqueous solutions. This method relies on the spectral properties of the D,L-1-(1-phenylethyl)-imidazole-5-carboxylic acid formed during this compound hydrolysis. []

Q6: How is this compound administered, and what factors influence its pharmacokinetic profile?

A6: this compound can be administered intravenously, intramuscularly, intraperitoneally, or through immersion baths depending on the species and intended application. Its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, vary significantly across species. Factors such as body size, temperature, and metabolic rate can influence its uptake, clearance, and elimination half-life. [, , , , , ]

Q7: How effective is this compound as an anesthetic agent in different species?

A7: The efficacy of this compound as an anesthetic varies greatly between species and can be influenced by factors such as dose, administration route, and water parameters. In some fish species, such as turbot (Scophthalmus maximus), this compound effectively induces anesthesia for procedures like tagging or size measuring. [] Conversely, in leopard frogs (Rana pipiens), this compound has shown limited efficacy as a sole anesthetic agent, often producing prolonged sedation rather than surgical anesthesia. []

Q8: Are there any notable toxicological concerns associated with this compound use?

A8: While generally considered safe for short-term use in many species, this compound can cause adverse effects, particularly at higher doses or with prolonged exposure. Some reported adverse effects include prolonged sedation, respiratory depression, cardiovascular effects, and potential for muscle damage. In certain species, such as pigs, this compound anesthesia has been linked to cortisol deficiency, which can exacerbate circulatory failure during bacterial infection. [, , , ]

Q9: What are the primary applications of this compound in scientific research?

A9: this compound is frequently employed in research settings as an anesthetic or sedative for various procedures, including handling, transport, and surgical interventions. Its ability to induce sedation in a wide range of species, including fish, amphibians, and mammals, makes it a valuable tool for researchers studying physiology, behavior, and disease. [, , , , , ]

Q10: How is this compound being utilized in the development of diagnostic tools for adrenal disorders?

A10: Radiolabeled forms of this compound, such as 11C-metomidate and [123I]iodothis compound, are being investigated as potential tracers for positron emission tomography (PET) imaging of the adrenal glands. These tracers target the CYP11B enzymes found in the adrenal cortex and can aid in the visualization and characterization of adrenal lesions, including adenomas and carcinomas. [, , , , ]

Q11: What are the limitations of using this compound as an anesthetic or sedative?

A12: this compound's limitations include species-specific responses, variable induction and recovery times, and potential for prolonged sedation. [] Its use in certain procedures, such as open-water capture of young rockfish, is limited by the fishes' ability to detect and avoid the anesthetic. [] Additionally, this compound's suppression of cortisol production raises concerns for its use in stressed or diseased animals. [, , ]

Q12: What are some alternatives to this compound for anesthesia and euthanasia in research settings?

A13: Alternatives to this compound include other anesthetic agents, such as MS-222 (tricaine methanesulfonate), clove oil, 2-phenoxyethanol, and AQUI-S, as well as injectable anesthetics like tiletamine/zolazepam and ketamine. [, , , , , , ] The choice of anesthetic or euthanasia agent should be based on factors such as the species, procedure, and desired duration of effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.